Potent ALK6 Binding and Off-Target Selectivity
DMH2 demonstrates high-affinity binding to BMP type I receptors with Ki values of <1 nM (ALK6), 5.4 nM (ALK3), and 43 nM (ALK2). Critically, it exhibits >30-fold selectivity over ALK4, ALK5, BMPR2, AMPK, and VEGFR2, though notable off-target binding to TGFBR2 (Ki = 85 nM) is observed . In direct kinase assay comparisons, DMH2 shows an ALK2 IC50 of 42.8 nM, whereas the parent compound dorsomorphin (DM) exhibits an ALK2 IC50 of 148.1 nM with additional potent inhibition of AMPK (IC50 234.6 nM) and VEGFR2/KDR (IC50 25.1 nM), rendering DM unsuitable for BMP-selective studies [1].
| Evidence Dimension | ALK2 inhibition potency and off-target kinase engagement |
|---|---|
| Target Compound Data | ALK2 Ki = 43 nM; ALK2 IC50 = 42.8 nM; ALK5 IC50 = 1578 nM; AMPK IC50 = 3527 nM; KDR IC50 = 2418 nM |
| Comparator Or Baseline | Dorsomorphin (DM): ALK2 IC50 = 148.1 nM; ALK5 IC50 = 10,760 nM; AMPK IC50 = 234.6 nM; KDR IC50 = 25.1 nM |
| Quantified Difference | DMH2 is 3.5-fold more potent against ALK2 (42.8 vs 148.1 nM); 15-fold more selective for ALK2 over AMPK (82-fold ratio) vs DM (1.6-fold ratio); 56-fold more selective for ALK2 over KDR vs DM (0.17-fold ratio, indicating DM favors KDR inhibition) |
| Conditions | In vitro kinase assays using purified human enzymes in the presence of 10 μM ATP |
Why This Matters
DMH2 provides a substantially cleaner BMP-targeting profile than dorsomorphin, reducing confounding off-target effects on AMPK and VEGFR2 signaling pathways in cellular assays.
- [1] Hao J, Ho JN, Lewis JA, et al. In Vivo Structure-Activity Relationship Study of Dorsomorphin Analogues Identifies Selective VEGF and BMP Inhibitors. ACS Chemical Biology. 2010;5(2):245-253. View Source
